molecular formula C26H23NO7S B2726653 methyl 4-(1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 1358672-05-5

methyl 4-(1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No. B2726653
CAS RN: 1358672-05-5
M. Wt: 493.53
InChI Key: MLTOPUCQAHBZQE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (benzoate), a phenylsulfonyl group, a pyrrole ring, and an ethoxy group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring, in particular, is a heterocyclic ring that can participate in aromatic stabilization .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylic position could undergo free radical bromination or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of an ester group could make it more polar, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Chemical Synthesis and Characterization

Chemical synthesis techniques have been developed for compounds with structural similarities, focusing on the optimization of reaction conditions to improve yield and efficiency. For example, the optimization process for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid demonstrates the significance of reaction condition optimization in the synthesis of complex organic molecules (Xu et al., 2018).

Molecular Structure and Properties

The structural characterization of synthesized compounds is crucial for understanding their chemical behavior and potential applications. For instance, the synthesis and crystallographic analysis of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate reveals insights into the molecular conformation and intermolecular interactions that could influence the compound's reactivity and function (He, 2010).

Reactivity and Mechanistic Insights

Understanding the reactivity and mechanism of formation of complex molecules is a key area of research. Studies on the pyrolysis of sulfonium ylides, for example, provide valuable information on the reaction mechanisms that could be relevant to the synthesis or transformation of related compounds, offering insights into potential synthetic pathways and the stability of these molecules (Yoshimura et al., 2006).

Applications in Materials Science

The development of new materials with specific properties is another area of application for complex organic molecules. For instance, the synthesis and spectroelectrochemical characterization of a magenta polypyrrole derivatised with Methyl Red azo dye highlight the potential use of organic compounds in electrochromic devices and sensors, demonstrating how molecular design can influence material properties (Almeida et al., 2017).

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine or materials science, studying its reactivity under different conditions, or developing new synthesis methods .

properties

IUPAC Name

methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7S/c1-3-34-20-15-13-19(14-16-20)27-22(17-9-11-18(12-10-17)26(30)33-2)24(23(28)25(27)29)35(31,32)21-7-5-4-6-8-21/h4-16,22,28H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOPUCQAHBZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate

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